molecular formula C6H11Cl B13820726 1-Chloro-1,2,2-trimethylcyclopropane CAS No. 21181-46-4

1-Chloro-1,2,2-trimethylcyclopropane

Cat. No.: B13820726
CAS No.: 21181-46-4
M. Wt: 118.60 g/mol
InChI Key: CKBYOLOYXJPWBW-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trifluorocyclobutane (CAS No. N/A; referred to in and ) is a halogenated cyclobutane derivative with the molecular formula C₄H₄ClF₃. It features a cyclobutane ring substituted with one chlorine atom and three fluorine atoms at positions 1, 1, and 2. This compound is notable for its physicochemical properties, including a boiling point of 81°C, density of 1.34 g/cm³, and refractive index of 1.357 .

Properties

CAS No.

21181-46-4

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-chloro-1,2,2-trimethylcyclopropane

InChI

InChI=1S/C6H11Cl/c1-5(2)4-6(5,3)7/h4H2,1-3H3

InChI Key

CKBYOLOYXJPWBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)Cl)C

Origin of Product

United States

Preparation Methods

Cyclopropanation via Cyclization of Haloalkyl Esters

One of the primary synthetic approaches to 1-chloro-1,2,2-trimethylcyclopropane involves the cyclization of haloalkyl carboxylic acid esters under basic conditions to form cyclopropane rings substituted with chlorine and methyl groups.

Key Process Features:

  • Starting Materials: β-chlorocarboxylic acid esters or their corresponding lactones/hydroxycarboxylic acids are used as precursors. These esters can be synthesized by known methods from lactones or β-hydroxycarboxylic acids.

  • Cyclization Agent: Alkali metal alkoxides such as sodium methylate (sodium methoxide) or sodium ethylate (sodium ethoxide) are employed as condensation agents.

  • Reaction Conditions: The cyclization is performed in an alcohol solvent (methanol or ethanol) at elevated temperatures ranging from 90°C to 200°C, preferably between 140°C and 200°C, often in a pressurized autoclave to maintain the solvent in the liquid phase above its boiling point.

  • Stoichiometry: Equimolar amounts of the alkali alcoholate and the haloester are used, with a slight excess (around 10%) of the alcoholate to drive the reaction to completion.

  • Workup: After reaction completion, the mixture is cooled, neutralized (e.g., with glacial acetic acid), and extracted with organic solvents such as methylene chloride. The product is purified by distillation.

  • Yields: Reported yields for similar cyclopropane carboxylates reach up to 92.5% of theoretical yields, indicating efficient cyclization.

Reaction Scheme Overview:

$$
\text{β-chlorocarboxylic acid ester} \xrightarrow[\text{NaOCH}_3, \text{MeOH}, 140-160^\circ C]{\text{autoclave}} \text{this compound derivative}
$$

This method is adaptable for preparing various substituted cyclopropane derivatives, including this compound, by selecting appropriate starting esters with the desired substitution pattern.

Reference: US Patent US4520209A details this cyclization process extensively, including reaction parameters and yields.

Hydrochlorination of Methylated Cyclopropenes

Another synthetic route involves the addition of hydrogen chloride (HCl) to methyl-substituted cyclopropene derivatives, leading to chlorinated cyclopropanes.

Key Aspects:

  • Starting Material: Methyl-substituted cyclopropenes such as 1,2,3-trimethylcyclopropene or derivatives with electron-donating groups.

  • Reaction Conditions: Treatment with hydrogen chloride in acidic solvents like acetic acid at controlled temperatures (40–80°C) leads to electrophilic addition across the double bond.

  • Mechanism: The reaction proceeds via the formation of a cationoid intermediate, which undergoes rearrangement and chlorination to yield chlorinated cyclopropane products.

  • Product Mixtures: The reaction often yields mixtures of regioisomeric chlorides due to the allylic nature of intermediates.

  • Selectivity: The presence of electron-accepting substituents can influence the formation of specific chlorinated isomers.

Example: The reaction of 1-methylcyclopropene with hydrogen chloride in acetic acid produces methylallyl chloride and methylallyl acetate, indicating the involvement of solvent participation and cationic intermediates.

Implication for this compound: By analogy, hydrochlorination of appropriately substituted cyclopropenes can yield this compound under controlled conditions.

Reference: Russian Chemical Reviews discuss such electrophilic additions to cyclopropene derivatives.

Reference: Chinese patent CN102229522B describes this catalytic process in detail.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Cyclization of β-chlorocarboxylic esters β-chlorocarboxylic acid esters or lactones Sodium methylate or ethylate in MeOH or EtOH 140–200°C, autoclave, pressurized ~92 Efficient cyclopropanation with good yield
Hydrochlorination of cyclopropenes Methyl-substituted cyclopropenes Hydrogen chloride in acetic acid 40–80°C, acidic medium Variable Produces regioisomeric chlorides
Continuous catalytic hydrochlorination Olefinic precursors (e.g., 2-methyl-3-chloropropene) Solid acid catalyst (Zeo-karb) 0–45°C, packed bed reactor ~93 Environmentally friendly, continuous flow

Analytical and Practical Considerations

  • Purification: Distillation under reduced pressure is commonly used to purify the final chlorinated cyclopropane compounds.

  • Safety: Handling of chlorinated intermediates and strong bases or acids requires appropriate safety measures due to their corrosive and potentially toxic nature.

  • Scale-up: The autoclave cyclization method and continuous catalytic processes are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2,2-trimethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1,2,2-trimethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1,2,2-trimethylcyclopropane involves its interaction with various molecular targets. For example, during hydrogenolysis, the compound interacts with the catalyst surface, leading to the cleavage of the cyclopropane ring and formation of new products . The exact pathways and intermediates depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

  • Aliflurane (cyclopropane derivative) and 1-chloro-1,2,2-trifluorocyclobutane share halogenated cyclic frameworks but differ in ring size and substituents. Aliflurane includes a methoxy group, enhancing its anesthetic potency , whereas the cyclobutane analog lacks oxygen-containing groups .
  • HCFC-133a is a linear molecule with simpler substitution (one chlorine, three fluorines on ethane), contributing to its low boiling point and historical use as a refrigerant .

Reactivity and Applications: 1-Chloro-1,2-difluoroethane undergoes dehydrochlorination to yield 1,2-difluoroethylene, a monomer for fluoropolymers . Chlorotrifluoroethylene polymers () highlight industrial scalability, whereas cyclobutane/cyclopropane derivatives are niche in pharmacological contexts.

Environmental and Safety Profiles :

  • HCFC-133a is classified as an ozone-depleting substance under the Montreal Protocol , whereas cyclobutane/cyclopropane analogs lack extensive environmental impact data.
  • Aliflurane and related anesthetics prioritize low toxicity and rapid metabolism, contrasting with industrial halogenated compounds that may pose inhalation or environmental risks .

Research Findings and Functional Insights

Pharmacological Potential

1-Chloro-1,2,2-trifluorocyclobutane is structurally analogous to aliflurane, a cyclopropane-based anesthetic. Both compounds likely interact with GABAₐ receptors or lipid membranes to induce anesthesia, though 1-chloro-1,2,2-trifluorocyclobutane’s efficacy remains under investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1,2,2-trimethylcyclopropane, and how can reaction efficiency be optimized?

  • Methodology : Cyclopropane derivatives are typically synthesized via cyclopropanation of alkenes using dichlorocarbene intermediates or via ring-closing reactions. For halogenated analogs like this compound, metal-mediated methods (e.g., Simmons-Smith) or photochemical approaches may be adapted. Steric effects from trimethyl groups require careful control of reaction kinetics and stoichiometry. Optimization involves monitoring reaction progress via GC-MS or NMR to adjust catalyst loading and temperature gradients .
  • Key Considerations : Use inert atmospheres (argon/nitrogen) to prevent side reactions with moisture or oxygen. Purification via fractional distillation or preparative chromatography is critical due to potential byproducts from steric hindrance .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve cyclopropane ring strain effects (e.g., deshielded protons at ~1.5–2.5 ppm) and chlorine-induced splitting patterns. DEPT-135 distinguishes CH3_3 groups from quaternary carbons .
  • IR : C-Cl stretching vibrations (~550–650 cm1^{-1}) confirm halogen presence, while cyclopropane ring vibrations (~850–1000 cm1^{-1}) provide ring-strain insights .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters (e.g., isotopic patterns for Cl) and fragmentation pathways indicative of cyclopropane ring stability .

Q. How do steric and electronic effects influence the stability of this compound under varying storage conditions?

  • Methodology : Stability studies should assess degradation under light, heat, and humidity. Accelerated aging tests (40–60°C, 75% RH) combined with HPLC monitoring can quantify decomposition rates. The trimethyl groups increase steric protection but may destabilize the ring under UV exposure due to increased strain energy. Comparative studies with non-methylated analogs (e.g., 1-Chlorocyclopropane) are recommended to isolate steric effects .

Advanced Research Questions

Q. What computational strategies best predict the reactivity and regioselectivity of this compound in ring-opening reactions?

  • Methodology :

  • Quantum Mechanics : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models bond dissociation energies and transition states for ring-opening pathways (e.g., electrophilic addition or radical mechanisms). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the cyclopropane ring .
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories, particularly in polar aprotic solvents (e.g., DMF) that may stabilize ionic intermediates .
    • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of halogenated cyclopropanes be resolved?

  • Methodology :

  • Data Reconciliation : Compare experimental calorimetry data (e.g., bomb calorimetry for ΔHf_f) with computational predictions (Gaussian thermochemistry calculations). Address outliers by standardizing purity assays (e.g., ≥99% by GC) and error margins in measurement protocols .
  • Meta-Analysis : Use statistical tools (e.g., weighted least squares) to aggregate literature values, accounting for methodological biases (e.g., outdated instrumentation in older studies) .

Q. What experimental designs mitigate challenges in assessing the environmental toxicity of chlorinated cyclopropanes?

  • Methodology :

  • Ecotoxicology Assays : Use standardized OECD guidelines (e.g., Test No. 201: Daphnia magna acute toxicity) with controlled exposure levels. Include positive controls (e.g., 1,2,3-Trichloropropane) to benchmark toxicity profiles .
  • Metabolite Tracking : Employ LC-MS/MS to identify degradation products in simulated environmental matrices (soil/water). Focus on persistent metabolites with bioaccumulation potential .
    • Ethical Compliance : Adhere to institutional biosafety protocols for handling chlorinated compounds, including fume hood use and waste neutralization (e.g., alkaline hydrolysis) .

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